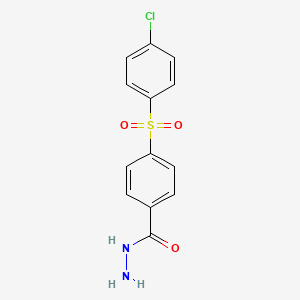

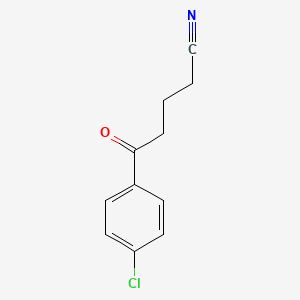

4-(4-Chlorophenyl)sulfonylbenzohydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

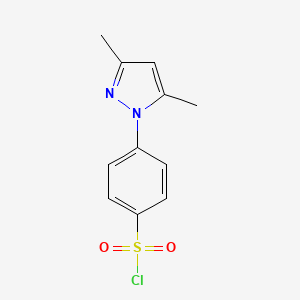

“4-(4-Chlorophenyl)sulfonylbenzohydrazide” is a chemical compound with the molecular formula C13H11ClN2O3S and a molecular weight of 310.76 . It is also known by other names such as “4-[(4-Chlorophenyl)sulfonyl]benzoic acid hydrazide” and "Benzoic acid, 4-[(4-chlorophenyl)sulfonyl]-, hydrazide" .

Synthesis Analysis

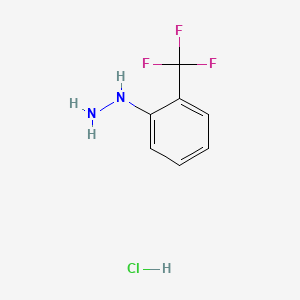

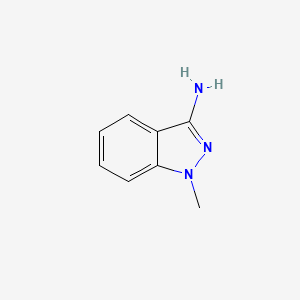

The synthesis of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” can be achieved using 4-chloraniline as the initial raw material . The preparation method is capable of producing the 4-bromophenylhydrazine after the diazotization reaction, the reduction reaction, and hydrolysis . The reduction reaction, which utilizes sodium metabisulfite as the reduction agent, is carried out under the conditions that the temperature is 10 to 35 DEG C and the PH value is 7 to 9 .Molecular Structure Analysis

The molecular structure of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” consists of 13 carbon atoms, 11 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Chlorophenyl)sulfonylbenzohydrazide” include a molecular weight of 310.76 . Other specific properties such as melting point, boiling point, and density are not mentioned in the search results.Applications De Recherche Scientifique

Antiviral and Antimicrobial Activities

4-(4-Chlorophenyl)sulfonylbenzohydrazide and its derivatives demonstrate promising antiviral and antimicrobial properties. A study synthesized derivatives showing certain anti-tobacco mosaic virus activity, highlighting the potential for agricultural applications in protecting crops against viral pathogens (Chen et al., 2010). Another research outlined the synthesis of compounds from a related chemical structure, which displayed moderate antibacterial activity against pathogens like Escherichia coli and Salmonella typhi, underscoring its potential in developing new antibacterial agents (Sah et al., 2014).

Anticancer Potential

Several synthesized derivatives from 4-(4-Chlorophenyl)sulfonylbenzohydrazide have been evaluated for their anticancer activities, indicating a potential pathway for the development of novel anticancer therapies. The compounds showed promising broad-spectrum antitumor activity against various cancer cell lines, suggesting their utility in cancer research and potential therapeutic applications (Rostom, 2006).

Environmental Applications

Research into the degradation of environmental pollutants by enzymes has found that derivatives similar to 4-(4-Chlorophenyl)sulfonylbenzohydrazide could be effectively used in environmental biotechnology. Laccase enzymes, for instance, can degrade various pollutants, providing an eco-friendly approach to mitigating environmental pollution (Zhuo et al., 2018).

Safety And Hazards

When handling “4-(4-Chlorophenyl)sulfonylbenzohydrazide”, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should be avoided, and dust formation should be prevented . The compound should be stored in tightly closed containers in a dry, cool, and well-ventilated place . It is incompatible with strong oxidizing agents .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)sulfonylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O3S/c14-10-3-7-12(8-4-10)20(18,19)11-5-1-9(2-6-11)13(17)16-15/h1-8H,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTEJJVUUHBPKCI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN)S(=O)(=O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10513792 |

Source

|

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Chlorophenyl)sulfonylbenzohydrazide | |

CAS RN |

20721-08-8 |

Source

|

| Record name | 4-(4-Chlorobenzene-1-sulfonyl)benzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10513792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-Dimethylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313399.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1313400.png)

![4-Cyclopropyl-4H-[1,2,4]triazole](/img/structure/B1313419.png)